2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
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Overview
Description
2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination and sulfonation reactions . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the benzimidazole ring and subsequent functionalization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced pharmacological properties or different chemical functionalities .
Scientific Research Applications
2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects. For example, it may inhibit the synthesis of nucleic acids in microorganisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Albendazole: Another anthelmintic used for similar purposes.
Mebendazole: Used to treat a variety of parasitic worm infections.
Uniqueness
What sets 2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide apart is its unique combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity. Its chlorine and sulfonamide groups provide additional sites for chemical modification, potentially leading to the development of new derivatives with improved efficacy and safety profiles .
Biological Activity
2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide (CAS No. 338411-13-5) is a compound that belongs to the benzimidazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C16H16ClN3O2S with a molar mass of 349.84 g/mol. The structure features a benzimidazole core substituted with a sulfonamide group and a chlorine atom, which may influence its biological interactions.
Antitumor Activity
Research indicates that compounds containing benzimidazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated activity against various cancer cell lines. A study showed that certain benzimidazole derivatives inhibited the growth of human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells with notable efficacy . The mechanism often involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. In a comparative study of various synthesized benzimidazole compounds, some exhibited moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria . The presence of the sulfonamide group in this compound may enhance its interaction with bacterial enzymes or receptors.
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes implicated in disease processes. For example, it may inhibit carbonic anhydrase and histone deacetylases (HDAC), which are targets in cancer therapy . The inhibition of these enzymes can disrupt cellular processes such as proliferation and apoptosis.
Case Studies
Several studies have evaluated the biological activity of benzimidazole derivatives:
Properties
IUPAC Name |
2-chloro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-10-8-13-16(18-9-20(13)3)15(11(10)2)19-23(21,22)14-7-5-4-6-12(14)17/h4-9,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHAQLKYWFXVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=CC=C3Cl)N=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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